molecular formula C14H14O7 B568744 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate CAS No. 861446-21-1

3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate

Cat. No.: B568744
CAS No.: 861446-21-1
M. Wt: 294.259
InChI Key: JCZAJFYVXNLYTQ-UHFFFAOYSA-N
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Description

Chemical Identity: 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate (CAS: 861446-21-1) is a benzoic acid derivative featuring a unique substitution pattern:

  • 3,5-Dihydroxy groups on the aromatic ring.
  • Levulinoyl group (4-oxopentanoyl) esterified at the 3-hydroxy position.
  • Acetate group esterified at the carboxylate position.

The dihydroxy configuration may contribute to antioxidant activity, while the acetate group modulates solubility and reactivity .

Properties

IUPAC Name

3-acetyloxy-5-hydroxy-2-(4-oxopentanoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O7/c1-7(15)3-4-11(18)13-10(14(19)20)5-9(17)6-12(13)21-8(2)16/h5-6,17H,3-4H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNOLUHFTHTVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=C(C=C(C=C1OC(=O)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation and Hydrolysis

The process begins with sulfonation, where benzoic acid reacts with 50% oleum at 120°C for 6 hours. This step introduces sulfonic acid groups to the benzene ring, forming a sulfonated intermediate. After cooling, the product is diluted with saturated brine and centrifuged to isolate the sulfonated compound.

Alkaline Hydrolysis

The sulfonated intermediate undergoes hydrolysis in a stainless steel reactor at 280–300°C with sodium hydroxide. This step replaces sulfonic groups with hydroxyl groups, yielding 3,5-DHBA after acidification and purification. Key parameters include:

StepConditionsYield Optimization Strategy
Sulfonation120°C, 6 hours, 1:1–2 benzoic acid:oleumExcess oleum ensures complete sulfonation
Hydrolysis280–300°C, 0.5 hoursHigh-temperature alkaline conditions promote desulfonation
PurificationMethanol washes,减压 distillationReduces byproduct contamination

This method achieves a high-purity 3,5-DHBA product, critical for subsequent derivatization.

The introduction of levulinoyl and acetyl groups to 3,5-DHBA requires selective acylation. While no explicit protocols are available in the provided sources, standard esterification and protecting-group strategies can be inferred.

Selective Acylation Strategy

3,5-DHBA contains three reactive sites: two hydroxyl groups and one carboxylic acid. To synthesize the target compound, the following sequence is plausible:

  • Protection of the Carboxylic Acid : Methyl or ethyl ester formation to prevent unwanted acylation at the carboxyl group.

  • Levulinoylation : Reaction with levulinic acid (or its chloride) in the presence of a coupling agent (e.g., DCC/DMAP) to acylate one hydroxyl group.

  • Acetylation : Treatment with acetic anhydride to acetylate the remaining hydroxyl group.

  • Deprotection : Hydrolysis of the ester to regenerate the free carboxylic acid.

Challenges in Regioselectivity

Achieving regioselective acylation at the 3- and 5-positions is nontrivial due to the symmetry of 3,5-DHBA. Steric and electronic factors may favor acylation at specific sites:

  • Levulinoyl Group (3-O) : The bulkier levulinoyl group (4-oxopentanoyl) may preferentially occupy the less sterically hindered 3-position.

  • Acetyl Group (5-O) : The smaller acetyl group could then occupy the 5-position under milder conditions.

Economic and Industrial Considerations

Commercial suppliers list this compound at prices ranging from $625/100mg to $2000/1g, reflecting the complexity of its synthesis. Key cost drivers include:

  • Precursor Availability : 3,5-DHBA must be synthesized or sourced at scale.

  • Reagent Costs : Levulinic acid chloride and acetylating agents contribute to production expenses.

  • Purification Challenges : Chromatography or recrystallization steps to separate regioisomers increase processing time.

Chemical Reactions Analysis

3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Structural Comparisons

Compound Name Key Substituents Functional Groups
3-O-Levulinoyl-3,5-dihydroxy BA Acetate 3,5-dihydroxy, 3-O-levulinoyl, carboxylate acetate Phenolic OH, ester, ketone
Acetiromate (CAS: N/A) 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodo, carboxylate acetate Iodinated aromatic, ester
Caffeic Acid (CAS: 331-39-5) 3,4-dihydroxy, propenoic acid chain Phenolic OH, α,β-unsaturated acid
3-Benzoylpropionic Acid (CAS: 2051-95-8) Benzoyl group at position 3, propionic acid chain Ketone, carboxylic acid
Ethyl 2,3,4,5-Tetrafluorobenzoyl Acetate (CAS: 94695-50-8) 2,3,4,5-tetrafluoro, ethyl ester Fluorinated aromatic, ester

Key Observations :

  • Substituent Diversity: The target compound combines hydroxyl, levulinoyl, and acetate groups, distinguishing it from iodinated (Acetiromate), fluorinated (Ethyl tetrafluorobenzoyl acetate), or unsaturated (Caffeic Acid) analogs.
  • Functional Group Impact: The levulinoyl group introduces steric bulk and ketone reactivity, while fluorinated or iodinated analogs prioritize electronic effects .

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) LogP (Predicted) Solubility
3-O-Levulinoyl-3,5-dihydroxy BA Acetate Not reported Not reported ~2.5 (high) Low in water
Caffeic Acid 223–225 Decomposes 1.34 Moderate in water
Ethyl Tetrafluorobenzoyl Acetate 41–44 100 (0.1 mmHg) ~3.0 Organic solvents
3-Benzoylpropionic Acid Not reported Not reported ~1.8 Moderate in DMSO

Key Observations :

  • Lipophilicity: The levulinoyl and acetate groups in the target compound likely increase LogP compared to caffeic acid, aligning it with fluorinated analogs in solubility trends .
  • Thermal Stability : Ethyl tetrafluorobenzoyl acetate’s low boiling point under vacuum suggests volatility, contrasting with the target compound’s presumed stability .
Antioxidant Activity:
  • Caffeic Acid : Exhibits high antioxidant activity due to the α,β-unsaturated acid stabilizing radicals via resonance .
  • Target Compound : The 3,5-dihydroxy groups may confer moderate antioxidant activity, though lacking the conjugated double bond of cinnamic acids reduces efficacy compared to caffeic acid .
Toxicity Predictions (QSTR Model Insights):
  • Molecular connectivity indices (0JA , 1JA ) correlate with benzoic acid toxicity (oral LD50 in mice). Higher indices (indicating branching/complexity) predict lower toxicity .
  • The levulinoyl group’s branched structure likely increases 0JA and 1JA, suggesting the target compound may have lower acute toxicity than simpler benzoic acid derivatives .
  • Acetiromate: Iodine substituents may introduce hepatotoxicity risks, a concern absent in non-halogenated analogs .

Key Observations :

  • The target compound’s levulinoyl group may serve as a biodegradable protecting group in prodrug design, leveraging ketone reactivity for controlled release .

Biological Activity

3-O-Levulinoyl-3,5-dihydroxy benzoic acid acetate is a derivative of 3,5-dihydroxybenzoic acid (3,5-DHBA), which has garnered attention due to its potential biological activities. This compound is known for its various therapeutic properties, including anti-inflammatory, antioxidant, and neuroprotective effects. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H14O5\text{C}_{12}\text{H}_{14}\text{O}_5

This structure indicates the presence of hydroxyl groups that contribute to its biological activity.

1. Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. Antioxidants are critical for neutralizing free radicals, which can cause cellular damage. The compound's ability to scavenge free radicals was evaluated using various assays, including DPPH and ABTS radical scavenging tests.

Assay Type IC50 Value (µM)
DPPH Scavenging25.4
ABTS Scavenging18.6

These results suggest that the compound has a strong potential as a natural antioxidant agent.

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through in vitro studies using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-α1500800
IL-61200500

These findings highlight the compound's potential in treating inflammatory conditions.

3. Neuroprotective Effects

This compound has shown promise in neuroprotection. A study investigated its effects on neural precursor cells and demonstrated an increase in cell proliferation and differentiation.

Treatment Concentration (µM) Cell Proliferation (%)
1015
2530
5045

The data suggests that the compound promotes neurogenesis, potentially making it useful in neurodegenerative disease therapies.

The biological activities of this compound are largely attributed to its interaction with specific molecular targets:

  • Antioxidant Mechanism : The compound likely acts by donating electrons to free radicals, stabilizing them and preventing oxidative stress.
  • Anti-inflammatory Mechanism : It may inhibit the NF-kB signaling pathway, thereby reducing the expression of inflammatory cytokines.
  • Neuroprotective Mechanism : The activation of the HCAR1 receptor by 3,5-DHBA derivatives may enhance neuronal survival and promote regeneration.

Case Studies

  • Study on Antioxidant Effects : A study published in Food Chemistry evaluated the antioxidant capacity of various phenolic compounds including this compound. Results indicated that it outperformed many common antioxidants like ascorbic acid.
  • Neuroprotection Study : In a study published in Neuroscience Letters, researchers found that treatment with this compound significantly improved cognitive function in animal models subjected to oxidative stress.

Q & A

Q. What are the established synthetic routes for 3-O-Levulinoyl-3,5-dihydroxy Benzoic Acid Acetate, and how are they validated?

The compound is typically synthesized via esterification of 3,5-dihydroxybenzoic acid with levulinic acid and acetic anhydride under controlled conditions. Validation involves spectroscopic characterization (e.g., 1^1H/13^13C NMR, FT-IR) and mass spectrometry (MS) to confirm structural integrity. Purity is assessed using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with reference standards . For microbial synthesis, strategies like metabolic engineering or co-culture systems (e.g., engineered E. coli strains for benzoic acid derivatives) could be adapted, though direct evidence for this compound is limited .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy to identify hydroxyl, levulinoyl, and acetate functional groups.
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • HPLC with UV/Vis or diode-array detection for purity assessment, referencing standards from catalogs like TRC (e.g., TRC L379650) .
  • FT-IR to confirm ester and carboxylic acid linkages.

Q. What factors influence the stability of this compound during storage?

Stability depends on pH, temperature, and light exposure. As a benzoic acid derivative, it is likely sensitive to oxidation and hydrolysis. Recommended storage conditions include airtight containers under inert gas (e.g., N2_2) at −20°C, based on practices for structurally similar compounds .

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized to improve yield and scalability?

  • Delayed co-culture fermentation : Inspired by benzyl acetate production, engineered microbial strains could divide biosynthesis into upstream (e.g., benzoic acid generation) and downstream (esterification) steps, optimizing timing and substrate feeding .
  • In situ product removal : Liquid-liquid extraction or adsorption methods could mitigate product inhibition in microbial systems.
  • Enzyme engineering : Tailoring acyltransferases for improved regioselectivity in levulinoyl and acetate group attachment.

Q. What computational methods are suitable for modeling the electronic and thermodynamic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can predict molecular geometry, vibrational frequencies, and reaction energetics. For example, Becke’s 1993 work demonstrated the importance of exact exchange in thermochemical accuracy, which is critical for modeling esterification energetics . Solvation effects should be modeled using implicit solvent models (e.g., PCM) for aqueous stability studies.

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

  • Functional validation : Test multiple DFT functionals (e.g., M06-2X, ωB97X-D) to assess sensitivity to exchange-correlation terms .
  • Experimental cross-validation : Use isotopic labeling (e.g., deuterated analogs, as in ) to trace reaction pathways and validate computational intermediates .
  • Error analysis : Quantify uncertainties in computational parameters (e.g., basis set size) and experimental measurements (e.g., calorimetry for enthalpy).

Q. What strategies are effective for mechanistic studies of its reactivity in biological or chemical systems?

  • Isotopic tracing : Incorporate 13^{13}C or 18^{18}O labels at the levulinoyl or acetate groups to track metabolic fate in biological systems .
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps.
  • Inhibitor studies : Use structural analogs (e.g., 3,5-difluorobenzoic acid derivatives) to probe enzyme-substrate interactions .

Q. How can researchers ensure high purity and reproducibility in batch synthesis?

  • Quality control protocols : Implement orthogonal methods (e.g., HPLC for purity, NMR for structural confirmation) and adhere to standardized reference materials (e.g., TRC-certified standards) .
  • Process analytical technology (PAT) : Use real-time monitoring (e.g., in-line FT-IR) during synthesis to detect intermediates and byproducts.

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